molecular formula C17H19NO5S B2713137 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1396717-47-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2713137
CAS No.: 1396717-47-7
M. Wt: 349.4
InChI Key: VBTNHJQTEQINBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a sulfonamide group, which is known for its wide range of medicinal applications, including antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR and mass spectrometry . The compound’s solubility, melting point, and other properties would need to be experimentally determined.

Scientific Research Applications

Mixed-ligand Copper(II)-sulfonamide Complexes

This study discusses the synthesis and characterization of copper(II)-sulfonamide complexes and their interactions with DNA, demonstrating the role of sulfonamide derivatives in facilitating DNA binding and cleavage. These complexes have shown anticancer activity, suggesting their potential application in cancer research and treatment (González-Álvarez et al., 2013).

Sulfonamides as COX-2 Inhibitors

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, highlighting the significance of sulfonamide derivatives in the development of anti-inflammatory drugs. The introduction of a fluorine atom enhanced COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).

Hypoglycemic Agents

A study on the synthesis of 1,4,3-benzoxathiazine-4,4-dioxides from 2-hydroxybenzenesulfonamides illustrates the potential of sulfonamide derivatives in the development of hypoglycemic agents, which could have implications for diabetes treatment (Suzue & Irikura, 1968).

Zinc Phthalocyanine Derivatives

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated their high singlet oxygen quantum yield. These properties make them promising candidates for use in photodynamic therapy for cancer treatment, showcasing the application of sulfonamide derivatives in medicinal chemistry (Pişkin et al., 2020).

Nitrobenzenesulfonamides as Cytotoxic Agents

Nitrobenzenesulfonamide derivatives were evaluated for their selective cytotoxicity against hypoxic cancer cells, revealing the potential of sulfonamide compounds in targeted cancer therapies (Saari et al., 1991).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Compounds containing a benzo[d][1,3]dioxol-5-yl group are generally considered safe for use in medicinal applications .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential medicinal applications. This could include in vitro and in vivo studies to determine its efficacy and safety profile. Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-4-3-5-14(8-12)24(20,21)18-10-17(2,19)13-6-7-15-16(9-13)23-11-22-15/h3-9,18-19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTNHJQTEQINBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.